molecular formula C18H20BrNO B4046521 2-bromo-N-(1-phenylpentyl)benzamide CAS No. 690991-19-6

2-bromo-N-(1-phenylpentyl)benzamide

Cat. No.: B4046521
CAS No.: 690991-19-6
M. Wt: 346.3 g/mol
InChI Key: UTNLOFIEQXNRHK-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-phenylpentyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl group and an N-linked 1-phenylpentyl chain. This compound belongs to a broader class of benzamide analogs, which are studied for their diverse biological activities and physicochemical properties.

Properties

IUPAC Name

2-bromo-N-(1-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c1-2-3-13-17(14-9-5-4-6-10-14)20-18(21)15-11-7-8-12-16(15)19/h4-12,17H,2-3,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNLOFIEQXNRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295058
Record name 2-Bromo-N-(1-phenylpentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690991-19-6
Record name 2-Bromo-N-(1-phenylpentyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690991-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1-phenylpentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-phenylpentyl)benzamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzamide structure can be achieved through electrophilic bromination. This reaction is often carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile.

    Amidation: The formation of the amide bond involves the reaction of a carboxylic acid derivative (such as benzoyl chloride) with an amine (1-phenylpentylamine). This reaction is typically performed under basic conditions using a base like triethylamine (TEA) or pyridine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-phenylpentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The phenylpentyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols (RSH); solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3); solvents like tetrahydrofuran (THF) or diethyl ether; temperatures ranging from 0°C to room temperature.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3); solvents like water or acetone; temperatures ranging from room temperature to reflux.

Major Products Formed

    Substitution: Azides, nitriles, and thiol derivatives.

    Reduction: Amines.

    Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

2-Bromo-N-(1-phenylpentyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Biological Studies: It can serve as a probe to study the interactions of brominated benzamides with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Chemical Biology: It can be employed in the design of chemical probes and inhibitors for studying enzyme functions and signaling pathways.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-phenylpentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpentyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function.

Comparison with Similar Compounds

Table 2: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Interactions Reference
2-Bromo-N-(1-phenylpentyl)benzamide C₁₈H₁₉BrNO ~345 Van der Waals, π-π stacking -
2-Bromo-N-(quinolin-8-yl)benzamide C₁₆H₁₂BrN₂O 328.19 Hydrogen bonding, π-π
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 333.13 C–H···O, π-stacking

Crystallographic and Packing Behavior

  • Polymorphism: Halogen size (bromo vs. iodo) and substituent bulkiness influence packing efficiency. For instance, 2-iodo-N-(4-bromophenyl)benzamide forms polymorphs (IIA/IIB) stabilized by C–H···X and π-interactions, whereas brominated analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit rigid monoclinic packing .
  • Conformational Flexibility: The 1-phenylpentyl group may introduce torsional strain, reducing crystallinity compared to planar substituents like quinolin-8-yl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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